3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C₁₂H₁₄BrN₅O It is characterized by the presence of a bromine atom, a butyl group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a cycloaddition process.
Bromination: The bromine atom is introduced into the benzamide core through an electrophilic aromatic substitution reaction. This can be achieved by reacting the benzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the brominated benzamide with the tetrazole derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the butyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: The benzamide core can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or azides can be formed.
Oxidation Products: Oxidized derivatives of the butyl group or the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring or the butyl group.
Scientific Research Applications
3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bromine atom and butyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(2H-tetrazol-5-yl)pyridine: Similar structure with a pyridine ring instead of a benzamide core.
5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Contains a methyl group on the tetrazole ring and a pyridine core.
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)-4-methoxybenzamide: Similar structure with an additional methoxy group on the benzamide core.
Uniqueness
3-bromo-N-(2-butyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of a bromine atom, a butyl group, and a tetrazole ring attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H14BrN5O |
---|---|
Molecular Weight |
324.18 g/mol |
IUPAC Name |
3-bromo-N-(2-butyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14BrN5O/c1-2-3-7-18-16-12(15-17-18)14-11(19)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,19) |
InChI Key |
TVEAIGSWVPANOT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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